molecular formula C16H22N2O3 B14583906 Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate CAS No. 61379-89-3

Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate

Cat. No.: B14583906
CAS No.: 61379-89-3
M. Wt: 290.36 g/mol
InChI Key: BNAXNEGHUBGLII-UHFFFAOYSA-N
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Description

Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with acetyl chloride and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve additional steps such as distillation and large-scale chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its acetyl and ethyl groups provide unique reactivity patterns and potential biological activities compared to other similar piperidine derivatives .

Properties

CAS No.

61379-89-3

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

ethyl 4-(N-acetylanilino)piperidine-4-carboxylate

InChI

InChI=1S/C16H22N2O3/c1-3-21-15(20)16(9-11-17-12-10-16)18(13(2)19)14-7-5-4-6-8-14/h4-8,17H,3,9-12H2,1-2H3

InChI Key

BNAXNEGHUBGLII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCNCC1)N(C2=CC=CC=C2)C(=O)C

Origin of Product

United States

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